2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,5-dimethylphenyl)acetamide
Description
The compound 2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,5-dimethylphenyl)acetamide is a thieno[3,2-d]pyrimidinone derivative featuring a 4-chlorophenyl substituent at position 7 and an N-(3,5-dimethylphenyl)acetamide group at position 3. Thienopyrimidinones are privileged scaffolds in medicinal chemistry due to their structural similarity to purines, enabling interactions with biological targets such as kinases and enzymes . The 4-chlorophenyl moiety enhances lipophilicity and electronic effects, while the 3,5-dimethylphenyl group on the acetamide may optimize steric and pharmacokinetic properties.
Properties
IUPAC Name |
2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S/c1-13-7-14(2)9-17(8-13)25-19(27)10-26-12-24-20-18(11-29-21(20)22(26)28)15-3-5-16(23)6-4-15/h3-9,11-12H,10H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDGNQZIOVMJHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,5-dimethylphenyl)acetamide is a synthetic organic compound belonging to the thienopyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and inflammatory diseases. Its unique structural features contribute to its biological activity, which has been explored in various studies.
Chemical Structure and Properties
- Molecular Formula : C21H15ClFN3O2S
- Molecular Weight : 427.88 g/mol
- CAS Number : 1105241-95-9
The compound features a thieno[3,2-d]pyrimidine core with a 4-chlorophenyl substituent and an N-(3,5-dimethylphenyl)acetamide moiety. These structural elements are crucial for its interaction with biological targets.
The biological activity of this compound primarily involves its ability to inhibit specific enzymes and receptors that are pivotal in disease pathways. It has been shown to modulate signaling pathways associated with cell proliferation and inflammation. The inhibition of these pathways can lead to reduced tumor growth and inflammation in various cellular models.
Biological Activity Data
Recent studies have highlighted the following biological activities:
- Anticancer Activity :
-
Anti-inflammatory Effects :
- The compound exhibits anti-inflammatory properties by inhibiting key pro-inflammatory cytokines and enzymes involved in inflammatory responses.
-
Enzyme Inhibition :
- It has been reported to inhibit several kinases involved in signal transduction pathways, which are often dysregulated in cancerous tissues.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study conducted on the effects of this compound on acute biphenotypic leukemia (MV4-11) revealed that treatment with varying concentrations led to a dose-dependent decrease in cell viability. The mechanism was linked to the downregulation of phospho-ERK1/2, indicating effective modulation of the MAPK signaling pathway .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest favorable bioavailability and a manageable safety profile at therapeutic doses.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Several studies have demonstrated that compounds with similar structural motifs possess significant anticancer properties. For instance:
- A study reported that derivatives of thieno[3,2-d]pyrimidine exhibited selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival.
Antimicrobial Activity
Preliminary investigations suggest that this compound may exhibit antimicrobial properties against various pathogens:
- Compounds structurally related to this one have shown activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 128 to 256 µg/mL.
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| E. coli | 128 | |
| S. aureus | 256 |
Enzyme Inhibition
The compound may function as an inhibitor of specific enzymes involved in disease progression:
- Research highlights its potential to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's.
Case Study 1: Anticancer Properties
A recent study focused on the compound's effects on human cancer cell lines, revealing:
- The compound induced apoptosis in cancer cells through the activation of caspase pathways, demonstrating its potential as a therapeutic agent for cancer treatment.
Case Study 2: Antimicrobial Effects
Another investigation assessed the antimicrobial efficacy of related compounds:
- The study found that compounds with similar structures exhibited significant antibacterial activity, suggesting that this compound could be developed as a new antibiotic.
Comparison with Similar Compounds
Key Observations:
’s dihydropyrimidine core lacks the thiophene ring, reducing aromaticity and electronic conjugation .
Substituent Effects: Chlorine Position: The target’s 4-chlorophenyl group contrasts with ’s 2-chloro-4-methylphenyl substitution. The para-chlorine in the target may enhance π-π stacking versus ortho-substituents, which introduce steric hindrance . ’s 2,3-dichlorophenyl acetamide introduces higher electronegativity, possibly improving binding affinity but increasing toxicity risks .
Physicochemical Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
